molecular formula C7H12N4O2 B2411427 (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid CAS No. 1218436-73-7

(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid

Cat. No.: B2411427
CAS No.: 1218436-73-7
M. Wt: 184.199
InChI Key: BKUJSTUQHJDMIX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid” is a chemical compound with the molecular formula C7H12N4O2 . It is a compound that can be synthesized from certain amino acids .


Synthesis Analysis

The synthesis of “this compound” involves the use of an amino acid, sodium azide, and a Cu nano catalyst added to a solution of Triethyl orthoformate (TEOF) in ethanol . The solution is stirred and heated at 80 °C for 1-7 hours depending on the substrate and the completion of the reaction is monitored with TLC .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C7H12N4O2 . The average mass of the molecule is 184.196 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are facilitated by the use of a Cu nano catalyst . The reaction takes place in a solution of TEOF in ethanol .

Scientific Research Applications

Chemical Synthesis and Catalysis

Recent studies highlight the significance of catalysis in the synthesis of high-value fine chemicals like 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD) from furfural and its derivatives. Advanced catalytic methods have been developed for the hydrogenation of furfural, emphasizing the importance of catalyst design and the reaction mechanism. These advancements offer a promising direction for future research in green chemistry and the development of efficient catalyst systems for similar compounds (Tan et al., 2021).

Liquid Crystal Research

Methylene-linked liquid crystal dimers exhibit unique transitional properties, such as the formation of twist-bend nematic phases. The structural peculiarities of these dimers, such as the bent geometry of methylene-linked odd-membered dimers, contribute to their distinct liquid crystal behaviors. This research area provides insights into the molecular interactions and phase behaviors of liquid crystal substances (Henderson & Imrie, 2011).

Pharmacology and Medicinal Chemistry

The tetrazole moiety is recognized for its broad spectrum of biological properties, including applications in antitubercular, anticancer, antimalarial, and anti-inflammatory drugs. Tetrazole compounds have been utilized for their pharmacokinetic profile and metabolic stability, making them a critical pharmacophore in drug development. This highlights the role of tetrazole derivatives in enhancing drug lipophilicity and bioavailability while reducing side effects (Patowary et al., 2021).

Mechanism of Action

Target of Action

The primary targets of (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid are currently unknown. The compound is a derivative of tetrazole, a class of compounds known for their wide range of medicinal activity . .

Mode of Action

The mode of action of This compoundTetrazoles are known to interact with various biological targets due to their structural similarity to the bioisostere amide group . This allows them to participate in hydrogen bonding and other interactions with biological targets.

Biochemical Pathways

The biochemical pathways affected by This compoundTetrazoles can participate in a variety of reactions and can affect multiple biochemical pathways . .

Result of Action

The molecular and cellular effects of This compoundTetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . .

Properties

IUPAC Name

(2S)-4-methyl-2-(tetrazol-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-5(2)3-6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUJSTUQHJDMIX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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